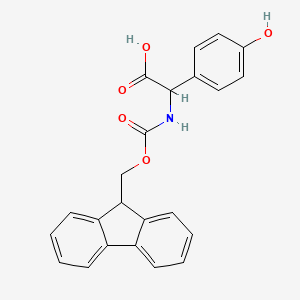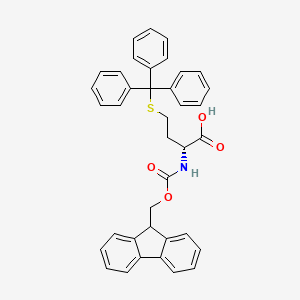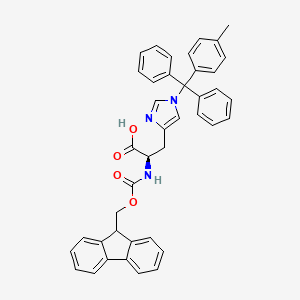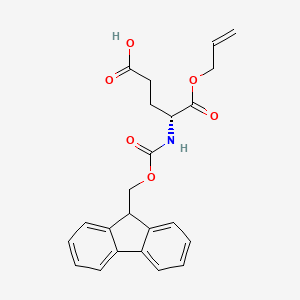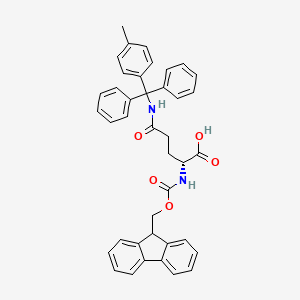
5-(9-Fluorenylmethyloxycarbonylamino)-2-nitrobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(9-Fluorenylmethyloxycarbonylamino)-2-nitrobenzoic acid is a compound that features a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to an amino group, which is further connected to a nitrobenzoic acid moiety. This compound is primarily used in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS), due to its ability to protect amino groups during the synthesis process.
Mechanism of Action
Target of Action
The primary target of 5-(9-Fluorenylmethyloxycarbonylamino)-2-nitrobenzoic acid, also known as Fmoc-amino acid, is the amino group of amino acids . The Fmoc group is used as a protecting group for the amino group during peptide synthesis .
Mode of Action
The Fmoc group interacts with its target by attaching to the amino group of an amino acid, thereby protecting it during the peptide synthesis process . This protection is crucial as it prevents unwanted reactions from occurring during the synthesis process. The Fmoc group is base-labile , meaning it can be removed under basic conditions . This allows for the selective removal of the Fmoc group when desired, enabling the continuation of the peptide synthesis process .
Biochemical Pathways
The Fmoc group plays a significant role in the chemical synthesis of peptides . It is involved in the formation of peptide bonds, a process that requires the activation of the carboxyl group of an amino acid and the protection of the amino group . The Fmoc group provides this protection, allowing for the efficient synthesis of peptides .
Pharmacokinetics
The fmoc group is known to be stable under acidic conditions and can be removed under basic conditions . This suggests that the bioavailability of Fmoc-amino acids could be influenced by the pH of the environment.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(9-Fluorenylmethyloxycarbonylamino)-2-nitrobenzoic acid typically involves the following steps:
Protection of the Amino Group: The amino group is protected using the fluorenylmethyloxycarbonyl (Fmoc) group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to handle the reagents and reaction conditions efficiently. The use of high-purity reagents and solvents is crucial to ensure the quality and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(9-Fluorenylmethyloxycarbonylamino)-2-nitrobenzoic acid undergoes several types of chemical reactions:
Deprotection: The Fmoc group can be removed using a base such as piperidine, resulting in the formation of the free amino group.
Substitution: The nitro group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF) is commonly used for Fmoc deprotection.
Reduction: Hydrogen gas with palladium on carbon as a catalyst is used for nitro group reduction.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide are used for substitution reactions.
Major Products Formed
Deprotection: Free amino group.
Reduction: Amino-substituted benzoic acid.
Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.
Scientific Research Applications
5-(9-Fluorenylmethyloxycarbonylamino)-2-nitrobenzoic acid has several applications in scientific research:
Peptide Synthesis: It is widely used in solid-phase peptide synthesis (SPPS) as a protecting group for amino acids.
Bioconjugation: The compound is used in the synthesis of bioconjugates for drug delivery and diagnostic applications.
Material Science: Fmoc-modified compounds are used in the fabrication of functional materials due to their self-assembly properties.
Medicinal Chemistry: It is used in the development of peptide-based therapeutics and as a building block for complex organic molecules.
Comparison with Similar Compounds
Similar Compounds
9-Fluorenylmethyloxycarbonyl chloride: Used for the protection of amino groups in peptide synthesis.
tert-Butyloxycarbonyl (Boc) protected compounds: Another class of protecting groups used in peptide synthesis.
Benzyl carbamate (Cbz) protected compounds: Used for the protection of amino groups in organic synthesis.
Uniqueness
5-(9-Fluorenylmethyloxycarbonylamino)-2-nitrobenzoic acid is unique due to its dual functionality, combining the Fmoc protecting group with a nitrobenzoic acid moiety. This allows for additional chemical modifications and applications in various fields of research and industry .
Properties
IUPAC Name |
5-(9H-fluoren-9-ylmethoxycarbonylamino)-2-nitrobenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O6/c25-21(26)18-11-13(9-10-20(18)24(28)29)23-22(27)30-12-19-16-7-3-1-5-14(16)15-6-2-4-8-17(15)19/h1-11,19H,12H2,(H,23,27)(H,25,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBLLUZHKDVNVCV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=CC(=C(C=C4)[N+](=O)[O-])C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








